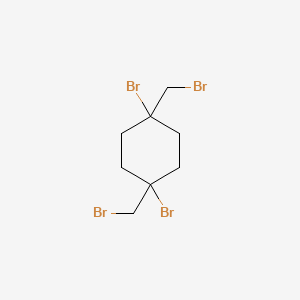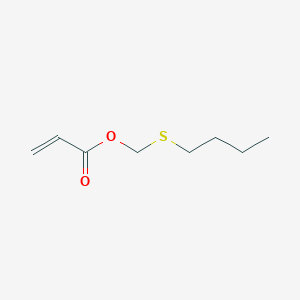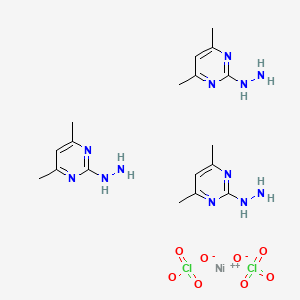
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate is a coordination compound that consists of a pyrimidine derivative, a nickel ion, and two perchlorate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate typically involves the reaction of 4,6-dimethylpyrimidin-2-yl hydrazine with a nickel(II) salt in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction scheme can be represented as follows:
4,6-Dimethylpyrimidin-2-yl hydrazine+Nickel(II) salt+Perchloric acid→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry studies to explore metal-ligand interactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- (4,6-Dimethylpyrimidin-2-yl)cyanamide
- (4,6-Dimethylpyrimidin-2-yl)thiocyanate
Propiedades
Número CAS |
63128-08-5 |
|---|---|
Fórmula molecular |
C18H30Cl2N12NiO8 |
Peso molecular |
672.1 g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate |
InChI |
InChI=1S/3C6H10N4.2ClHO4.Ni/c3*1-4-3-5(2)9-6(8-4)10-7;2*2-1(3,4)5;/h3*3H,7H2,1-2H3,(H,8,9,10);2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clave InChI |
QZPAEXOQRPUICW-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



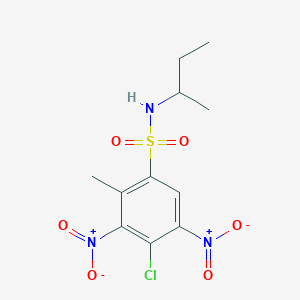
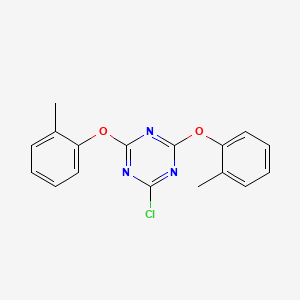
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)





![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
